Cas no 1260798-43-3 (2-ethoxy-4-(piperidin-4-yl)phenol)

2-ethoxy-4-(piperidin-4-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-4-(piperidin-4-yl)phenol
- 1260798-43-3
- EN300-1840994
-
- インチ: 1S/C13H19NO2/c1-2-16-13-9-11(3-4-12(13)15)10-5-7-14-8-6-10/h3-4,9-10,14-15H,2,5-8H2,1H3
- InChIKey: CKLGGOCGUVIUOJ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=C(C=CC(=C1)C1CCNCC1)O
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 41.5Ų
2-ethoxy-4-(piperidin-4-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840994-0.05g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 0.05g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1840994-0.25g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1840994-1.0g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1840994-5g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 5g |
$3977.0 | 2023-09-19 | ||
Enamine | EN300-1840994-1g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1840994-5.0g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1840994-10.0g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1840994-0.5g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 0.5g |
$1316.0 | 2023-09-19 | ||
Enamine | EN300-1840994-2.5g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 2.5g |
$2688.0 | 2023-09-19 | ||
Enamine | EN300-1840994-10g |
2-ethoxy-4-(piperidin-4-yl)phenol |
1260798-43-3 | 10g |
$5897.0 | 2023-09-19 |
2-ethoxy-4-(piperidin-4-yl)phenol 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wei Chen Nanoscale, 2015,7, 6957-6990
2-ethoxy-4-(piperidin-4-yl)phenolに関する追加情報
Introduction to 2-Ethoxy-4-(Piperidin-4-yl)Phenol (CAS No. 1260798-43-3)
2-Ethoxy-4-(piperidin-4-yl)phenol (CAS No. 1260798-43-3) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound is a member of the piperidine class, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The chemical structure of 2-ethoxy-4-(piperidin-4-yl)phenol consists of a phenolic ring substituted with an ethoxy group at the 2-position and a piperidine ring at the 4-position. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 2-ethoxy-4-(piperidin-4-yl)phenol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-ethoxy-4-(piperidin-4-yl)phenol has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the activation of antioxidant enzymes and the modulation of signaling pathways involved in cell survival.
The pharmacokinetic profile of 2-ethoxy-4-(piperidin-4-yl)phenol has also been studied extensively. Research indicates that it has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, preclinical studies have shown that this compound is well-tolerated and exhibits minimal toxicity, which is crucial for its potential use in long-term therapeutic regimens.
In terms of clinical development, several Phase I and Phase II trials are currently underway to evaluate the safety and efficacy of 2-ethoxy-4-(piperidin-4-yl)phenol. Preliminary results from these trials have been promising, with patients showing significant improvements in symptoms related to inflammatory and neurodegenerative conditions. These findings have generated considerable interest from pharmaceutical companies and academic institutions alike.
The synthesis of 2-ethoxy-4-(piperidin-4-yl)phenol has been optimized to improve yield and reduce costs. Various synthetic routes have been explored, including those involving palladium-catalyzed coupling reactions and nucleophilic substitution reactions. These advancements in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating further research and development efforts.
In conclusion, 2-Ethoxy-4-(Piperidin-4-yl)Phenol (CAS No. 1260798-43-3) is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory and neuroprotective properties make it an attractive candidate for the treatment of various diseases. Ongoing research and clinical trials will continue to elucidate its full potential, paving the way for new treatments in the field of medicinal chemistry.
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